5-Isopropyl-3-phenylisoxazole-4-carboxylic acid
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Overview
Description
Mechanism of Action
Mode of Action
Isoxazole derivatives are generally synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .
Result of Action
Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Action Environment
The synthesis of isoxazole derivatives generally avoids the requirement of inert gas, cryogenics, as well as toxic metal contamination, making them useful for the generation of diverse molecular architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . One common method includes the reaction of ethyl acetoacetate with benzyl chloroxime in ethanol, followed by the addition of sodium hydroxide to adjust the pH to 7-8. The reaction mixture is then cooled to 0°C and maintained at 10°C for 4 hours. Afterward, the mixture is heated to 110°C to evaporate ethanol, followed by the addition of water and refluxing for 3 hours .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of the carboxylic acid group to form alcohol derivatives.
Substitution: Substitution reactions involving the phenyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl nitrite or isoamyl nitrite are used for the oxidation of aldoximes.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, alcohol derivatives, and other functionalized heterocyclic compounds .
Scientific Research Applications
5-Isopropyl-3-phenylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 3,5-Diphenylisoxazole-4-carboxylic acid
- 5-Isopropyl-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid
Uniqueness
5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)12-10(13(15)16)11(14-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYJBEPCUYDILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92029-28-2 |
Source
|
Record name | 5-isopropyl-3-phenylisoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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